molecular formula C3H4N2OS B14384490 3-Methyl-1,3,4-thiadiazol-2(3H)-one CAS No. 88043-40-7

3-Methyl-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B14384490
CAS No.: 88043-40-7
M. Wt: 116.14 g/mol
InChI Key: GDHNJEIBWDUUQG-UHFFFAOYSA-N
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Description

3-Methyl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

3-Methyl-1,3,4-thiadiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1,3,4-thiadiazol-2(3H)-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

88043-40-7

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

3-methyl-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C3H4N2OS/c1-5-3(6)7-2-4-5/h2H,1H3

InChI Key

GDHNJEIBWDUUQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)SC=N1

Origin of Product

United States

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